molecular formula C13H17NO3 B8130463 (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone

(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8130463
M. Wt: 235.28 g/mol
InChI Key: IIAQJGRWHLKYIS-UHFFFAOYSA-N
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Description

“(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone” is a methanone derivative featuring a 2-ethoxy-5-hydroxyphenyl aromatic ring linked to a pyrrolidin-1-yl group via a ketone bridge. Its molecular formula is C₁₃H₁₇NO₃ (molecular weight: 235.3 g/mol).

Properties

IUPAC Name

(2-ethoxy-5-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-6-5-10(15)9-11(12)13(16)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAQJGRWHLKYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the condensation of 2-ethoxy-5-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone with structurally related methanone derivatives, focusing on substituents, molecular properties, and hypothesized functional differences:

Compound Name Substituents Molecular Weight (g/mol) Key Structural/Functional Differences
This compound 2-Ethoxy, 5-hydroxy (phenyl); pyrrolidin-1-yl 235.3 Hydroxyl group enhances hydrogen bonding; ethoxy improves lipophilicity.
(2-Amino-5-iodophenyl)(pyrrolidin-1-yl)methanone 2-Amino, 5-iodo (phenyl); pyrrolidin-1-yl 316.1 Iodo substituent increases molecular weight and polarizability; amino group enables nucleophilic reactivity.
(4-Methoxyphenyl)[4-methoxy-2-(2-pyrrolidinylethoxy)phenyl]methanone 4-Methoxy (two positions); 2-(2-pyrrolidinylethoxy) ~399.4 (estimated) Methoxy groups enhance electron density; pyrrolidinylethoxy linker increases conformational flexibility.
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 2-Hydroxy, 5-methoxy (phenyl); phenylethanone backbone 256.3 Ethanone backbone reduces steric hindrance; methoxy and hydroxyl balance solubility and reactivity.

Key Observations :

This may enhance solubility in polar solvents. Ethoxy vs.

Heterocyclic Influence: The pyrrolidin-1-yl group contributes to basicity (pKa ~11) and may interact with acidic residues in protein targets, unlike non-heterocyclic backbones (e.g., phenylethanone in ).

Molecular Weight and Reactivity: The target compound’s lower molecular weight (235.3 g/mol) compared to iodinated analogs (e.g., 316.1 g/mol in ) suggests better bioavailability. Iodo- or amino-substituted analogs may exhibit distinct reactivity profiles (e.g., participation in Suzuki coupling or Schiff base formation) .

Research Implications and Limitations

For example:

  • Solubility and Stability : Hydroxyl groups may render the compound prone to oxidation, unlike methoxy-protected analogs .
  • Biological Activity: Pyrrolidine-containing methanones often show affinity for neurological targets (e.g., monoamine oxidases), but this remains untested for the target compound .

Biological Activity

(2-Ethoxy-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group and a hydroxyphenyl moiety linked to a pyrrolidine ring, which may contribute to its biological properties. The structural formula can be represented as follows:

 2 Ethoxy 5 hydroxyphenyl pyrrolidin 1 yl methanone\text{ 2 Ethoxy 5 hydroxyphenyl pyrrolidin 1 yl methanone}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
  • Antiviral Properties : The compound has shown potential as an antiviral agent in some assays.

The anticancer effects of this compound are hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that the compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through caspase activation.

Inhibition of Viral Proteases

Research has explored the antiviral potential of compounds similar to this compound against viral proteases. For instance, compounds with similar functional groups have demonstrated inhibition of Zika virus protease with IC50 values in the low micromolar range . This suggests that this compound may also exhibit antiviral properties through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenolic ring and modifications to the pyrrolidine structure can significantly influence potency and selectivity against specific targets.

Compound VariantBiological ActivityIC50 Value
Original CompoundAnticancerTBD
Ethoxy SubstitutedAntiviralTBD
Hydroxy SubstitutedAnticancerTBD

Note: TBD = To Be Determined based on future studies.

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